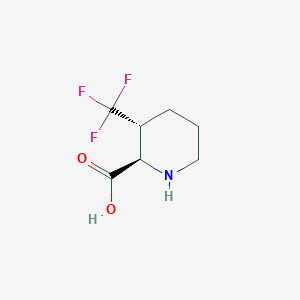

(2R,3R)-3-(trifluoromethyl)piperidine-2-carboxylic acid

説明

製造方法

合成ルートと反応条件

(2R,3R)-3-(トリフルオロメチル)ピペリジン-2-カルボン酸の合成には、通常、以下の手順が含まれます。

出発物質: 合成は、適切なピペリジン誘導体から始まります。

トリフルオロメチル基の導入: トリフルオロメチル基は、トリフルオロメチルヨージド (CF3I) やトリフルオロメタンスルホン酸 (CF3SO3) などの試薬を使用して導入できます。

カルボン酸の形成: カルボン酸基は、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬を用いた酸化反応によって導入できます。

工業生産方法

(2R,3R)-3-(トリフルオロメチル)ピペリジン-2-カルボン酸の工業生産方法には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。これらの方法には、多くの場合、連続フロープロセスと、反応効率を高めるための触媒の使用が含まれます。

特性

分子式 |

C7H10F3NO2 |

|---|---|

分子量 |

197.15 g/mol |

IUPAC名 |

(2R,3R)-3-(trifluoromethyl)piperidine-2-carboxylic acid |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h4-5,11H,1-3H2,(H,12,13)/t4-,5-/m1/s1 |

InChIキー |

IWBOSHUHSBAEKF-RFZPGFLSSA-N |

異性体SMILES |

C1C[C@H]([C@@H](NC1)C(=O)O)C(F)(F)F |

正規SMILES |

C1CC(C(NC1)C(=O)O)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(trifluoromethyl)piperidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Formation of Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production methods for (2R,3R)-3-(trifluoromethyl)piperidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

化学反応の分析

反応の種類

(2R,3R)-3-(トリフルオロメチル)ピペリジン-2-カルボン酸は、以下を含むさまざまな化学反応を起こすことができます。

酸化: この化合物は酸化されて、対応するケトンまたはアルデヒドを生成することができます。

還元: 還元反応によって、カルボン酸基をアルコールまたはアルデヒドに変換することができます。

置換: トリフルオロメチル基は、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)

還元: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)

置換: アミンやチオールなどの求核剤

生成される主な生成物

酸化: ケトン、アルデヒド

還元: アルコール、アルデヒド

置換: 置換されたピペリジン誘導体

科学的研究の応用

(2R,3R)-3-(トリフルオロメチル)ピペリジン-2-カルボン酸は、いくつかの科学研究において応用されています。

医薬品化学: この化合物は、特に中枢神経系を標的とする医薬品合成における構成ブロックとして使用されています。

材料科学: 熱安定性と耐薬品性を向上させたような、独自の特性を持つ新規材料の開発に使用されています。

生物学的研究: この化合物は、酵素阻害と受容体結合に関する研究に使用されています。

産業応用: 農薬や特殊化学品の合成に使用されています。

作用機序

(2R,3R)-3-(トリフルオロメチル)ピペリジン-2-カルボン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、化合物の親油性を高め、生物膜をより効果的に透過することを可能にします。カルボン酸基は、標的分子と水素結合を形成し、標的への化合物の結合を安定化することができます。

類似化合物との比較

類似化合物

- (2R,3R)-3-(メチル)ピペリジン-2-カルボン酸

- (2R,3R)-3-(エチル)ピペリジン-2-カルボン酸

- (2R,3R)-3-(フルオロメチル)ピペリジン-2-カルボン酸

独自性

(2R,3R)-3-(トリフルオロメチル)ピペリジン-2-カルボン酸は、親油性の向上と代謝安定性などの異なる物理化学的特性を与えるトリフルオロメチル基の存在によりユニークです。これらの特性は、創薬と材料科学において貴重な化合物にします。

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。